3-(4-溴苯基)-1,2,4-恶二唑

描述

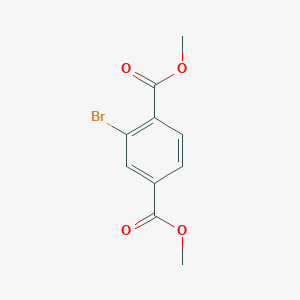

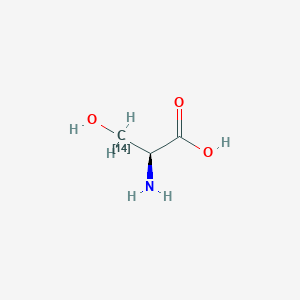

3-(4-Bromophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the family of heterocyclic compounds, which are characterized by their ring structures and the presence of at least one heteroatom. This compound is an important intermediate in the synthesis of various organic compounds, and is widely used in the synthesis of pharmaceuticals, dyes, and other materials. Its unique properties make it an attractive target for scientific research and industrial applications.

科学研究应用

药理学:神经保护剂研究

3-(4-溴苯基)-1,2,4-恶二唑衍生物因其潜在的神经保护作用而被研究。这些化合物可以抑制氧化应激标记物,例如丙二醛 (MDA),MDA 是细胞和组织中氧化损伤的生物标志物。 通过调节 MDA 的水平,这些衍生物可能可以保护神经元免受氧化损伤,而氧化损伤是神经退行性疾病的重要因素 .

化学合成:液晶聚合物的中间体

该化合物是合成聚合物和非聚合物有序液晶相的关键中间体。 3-(4-溴苯基)-1,2,4-恶二唑中的溴苯基基团对于通过 Mizoroki–Heck 聚合反应制备主链液晶聚合物 (MCLCP) 特别有用,MCLCP 是先进显示技术的关键材料 .

环境科学:水生毒理学

溴苯基衍生物用于评估水生生物中的神经毒性潜力。例如,已经对虹鳟鱼仔鱼进行了研究,以调查这些化合物对乙酰胆碱酯酶 (AchE) 活性的影响,乙酰胆碱酯酶对于神经脉冲传递至关重要。 此类研究有助于了解溴化化合物对海洋生物的环境影响 .

作用机制

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulses’ transmission .

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress . Oxidative stress can negatively affect different cellular components .

Pharmacokinetics

A study on similar compounds suggests that they exhibit good to strong antimicrobial activity , which might suggest a favorable bioavailability profile.

Result of Action

Related compounds have been shown to significantly reduce ache levels . This reduction can lead to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

3-(4-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, thereby affecting neurotransmission. Additionally, 3-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to affect the expression of genes involved in oxidative stress responses, inflammation, and apoptosis, thereby influencing cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3-(4-Bromophenyl)-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of 3-(4-Bromophenyl)-1,2,4-oxadiazole to acetylcholinesterase results in the inhibition of its enzymatic activity, thereby affecting neurotransmitter levels in the nervous system . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole over time in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term studies have shown that 3-(4-Bromophenyl)-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 3-(4-Bromophenyl)-1,2,4-oxadiazole can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety margins for potential clinical applications.

Metabolic Pathways

3-(4-Bromophenyl)-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of 3-(4-Bromophenyl)-1,2,4-oxadiazole from the body, influencing its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 3-(4-Bromophenyl)-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues such as the brain and liver . The distribution of 3-(4-Bromophenyl)-1,2,4-oxadiazole within the body is influenced by factors such as its lipophilicity, molecular size, and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)-1,2,4-oxadiazole is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the mitochondria and endoplasmic reticulum . The targeting of 3-(4-Bromophenyl)-1,2,4-oxadiazole to these organelles is facilitated by specific targeting signals and post-translational modifications, which direct its localization and influence its biological activity .

属性

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649573 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-07-3 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)